5-Norbornene-2-exo,3-exo-dimethanol
Overview
Description
5-Norbornene-2-exo,3-exo-dimethanol: is an organic compound with the molecular formula C9H14O2 . It is a derivative of norbornene, a bicyclic hydrocarbon, and features two hydroxyl groups attached to the exo positions of the norbornene ring. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.
Mechanism of Action
Target of Action
5-Norbornene-2-exo,3-exo-dimethanol is a norbornene derivative that is widely used as a monomer in the synthesis of polynorbornenes . The primary target of this compound is the aryl-palladium complex . This complex plays a crucial role in palladium-catalyzed Heck/Suzuki cascade reactions .
Mode of Action
The compound interacts with its target, the aryl-palladium complex, by preventing transmetalation . Transmetalation is a key step in many metal-catalyzed cross-coupling reactions, and preventing it can significantly influence the outcome of these reactions .
Biochemical Pathways
The compound is involved in the Heck/Suzuki cascade reaction pathway . This pathway is a highly enantioselective process that results in the formation of various oxindoles . Oxindoles are important structures in medicinal chemistry, found in many biologically active compounds .
Result of Action
The primary result of the action of this compound is the successful completion of the Heck/Suzuki cascade reaction . This leads to the formation of oxindoles with excellent enantiomeric excess (ee) values , which are important in the synthesis of various pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and outcome of the Heck/Suzuki cascade reaction . Additionally, the presence of other reactants and catalysts in the reaction environment can also impact the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2-exo,3-exo-dimethanol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form norbornene derivatives. Subsequent reduction and functionalization steps introduce the hydroxyl groups at the exo positions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2-exo,3-exo-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
5-Norbornene-2-exo,3-exo-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
- 5-Norbornene-2-endo,3-endo-dimethanol
- 5-Norbornene-2,2-dimethanol
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-5-Norbornenecarboxylic acid
Uniqueness: 5-Norbornene-2-exo,3-exo-dimethanol is unique due to its specific exo configuration, which imparts distinct reactivity and steric properties compared to its endo counterparts. This uniqueness makes it particularly valuable in stereoselective synthesis and as a precursor for complex molecular architectures .
Properties
IUPAC Name |
[(1S,2S,3R,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8+,9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-OJOKCITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-95-6 | |
Record name | 5-Norbornene-2-exo,3-exo-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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